1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Description
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole-carboxylic acid derivative characterized by a pyridin-3-yl substituent at position 3 and a 2-fluoroethyl group at position 1 of the pyrazole ring.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-3-5-15-7-9(11(16)17)10(14-15)8-2-1-4-13-6-8/h1-2,4,6-7H,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDULJFHLMVXRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor. Kinases are critical in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases like cancer and diabetes .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, such as the MAPK pathway .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Study 1: Kinase Inhibition
In a study investigating the kinase inhibitory properties, this compound demonstrated significant inhibition of specific kinases associated with cancer progression. The compound was tested against various cancer cell lines, showing a dose-dependent response with IC50 values indicating potent activity.
Case Study 2: Anti-inflammatory Activity
A series of experiments were conducted to assess the anti-inflammatory properties of this compound. It was found to effectively reduce the release of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests its potential utility in treating inflammatory diseases .
Case Study 3: Antifungal Activity
The antifungal efficacy was evaluated against several pathogenic fungi. The compound exhibited moderate antifungal activity, indicating potential for development as an antifungal agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies suggest that variations in the substituents on the pyrazole ring and the pyridine moiety can significantly alter its potency and selectivity towards specific biological targets.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- The compound has been studied for its potential as a therapeutic agent against cancer, particularly due to its ability to modulate androgen receptors. Research indicates that similar pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which are useful in treating conditions such as prostate cancer .
- A case study demonstrated that compounds with similar structures exhibited significant inhibition of cancer cell proliferation, indicating potential use in cancer therapies .
- Anti-inflammatory Effects
- Antimicrobial Activity
Agricultural Applications
- Fungicides
- The compound's structure allows it to interact with fungal enzymes, inhibiting their growth and reproduction. This property is particularly valuable in developing new fungicides for crop protection against diseases caused by fungi such as Botrytis and Fusarium .
- Comparative studies with existing fungicides have demonstrated that this compound may offer improved efficacy and lower toxicity to non-target organisms, which is crucial for sustainable agriculture practices .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by functionalization at the carboxylic acid position. Understanding the structure-activity relationship is essential for optimizing its biological activity.
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Features
The table below compares key structural features of the target compound with similar pyrazole-carboxylic acid derivatives:
Note: Molecular weights marked with * are calculated based on formula; exact values may vary.
Key Observations:
Fluorine Substituents: The 2-fluoroethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid) due to fluorine’s resistance to oxidative degradation .
Pyridine Ring Modifications : Substitution at the pyridine ring (e.g., 3-chloropyridin-2-yl in ) significantly impacts bioactivity. The pyridin-3-yl group in the target compound may favor interactions with nicotinic acetylcholine receptors, common in insecticidal agents .
Carboxylic Acid Functionality : The carboxylic acid group at position 4 enhances water solubility and facilitates salt formation (e.g., hydrochloride salts in ), crucial for formulation in agrochemicals .
Physicochemical Properties
- Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, aiding solubility in formulations .
Preparation Methods
Substitution/Hydrolysis Reaction (Formation of α-Fluoroalkyl Intermediate)
-
- 2,2-difluoroacetyl halide or 2-fluoroacetyl halide (depending on desired fluoroalkyl group)
- α,β-unsaturated ester (e.g., acrylate derivatives)
- Acid-binding agents such as triethylamine or N,N-diisopropylethylamine
- Organic solvents like dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane
Procedure:
The α,β-unsaturated ester and acid-binding agent are dissolved in an organic solvent under cooling. The fluoroacetyl halide is added dropwise at low temperature (around -30 °C to 0 °C) to control reactivity and selectivity. After completion of the substitution reaction, alkaline hydrolysis is performed using sodium hydroxide or potassium hydroxide to yield the α-fluoroalkyl intermediate carboxylic acid in solution.
Condensation and Cyclization Reaction (Pyrazole Ring Formation)
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- Hydrazine derivative, typically methylhydrazine aqueous solution (≥40% mass concentration)
- Catalysts such as sodium iodide or potassium iodide
- Acid for acidification (e.g., 2 mol/L hydrochloric acid)
- Recrystallization solvents: mixtures of alcohols (methanol, ethanol, isopropanol) and water (35-65% alcohol proportion)
Procedure:
The α-fluoroalkyl intermediate solution is treated with the catalyst and subjected to a low-temperature condensation reaction with methylhydrazine solution (temperature maintained between -30 °C and 0 °C). After the reaction, the mixture is heated under reduced pressure (50-120 °C) to promote cyclization forming the pyrazole ring. Acidification precipitates the crude pyrazole carboxylic acid product, which is then purified by recrystallization from aqueous alcohol to achieve high purity (≥99.5% by HPLC).
Adaptation for this compound
For the target compound, the 3-position substituent is a pyridin-3-yl group rather than a methyl or difluoromethyl group. This implies the α,β-unsaturated ester or intermediate used in the first step would bear a pyridin-3-yl substituent instead of an alkyl or difluoromethyl group.
The N1-position substitution with a 2-fluoroethyl group suggests that the hydrazine derivative used in the condensation step would be a 2-fluoroethyl-substituted hydrazine or that N-alkylation of the pyrazole nitrogen occurs post-cyclization.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature Range | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| Substitution/Hydrolysis | 2-fluoroacetyl halide, α,β-unsaturated ester, base | -30 °C to 0 °C | Not specified | Intermediate stage | Use triethylamine or N,N-diisopropylethylamine; solvents: dioxane, THF, DCM |
| Condensation/Cyclization | Methylhydrazine (≥40%), NaI or KI catalyst | -30 °C to 0 °C (condensation), 50-120 °C (cyclization) | 75-80% (similar compounds) | ≥99.5% after recrystallization | Acidify with HCl to pH 1-2 for precipitation; recrystallize from 40% aqueous ethanol |
| Recrystallization | Alcohol-water mixture (methanol, ethanol, isopropanol) | Room temperature to 10 °C | — | >99.5% | Ensures removal of isomers and impurities |
Research Findings and Optimization Notes
- The use of sodium iodide or potassium iodide as catalysts improves cyclization efficiency and reduces isomer formation.
- Maintaining low temperatures during addition and condensation steps minimizes side reactions and improves selectivity.
- The molar ratios of reactants are critical; for example, the α-fluoroacetyl intermediate, catalyst, and hydrazine are used in a ratio of approximately 1:0.2-1.0:1.05-1.15 to optimize yield and purity.
- Recrystallization solvent composition and temperature profiles are optimized to maximize purity and yield, typically using 35-65% alcohol in water and cooling to 0-10 °C.
- The process is conducted under inert atmosphere (nitrogen) to prevent oxidation and moisture interference.
Q & A
Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions.
- Step 2: Introduction of the 2-fluoroethyl group via alkylation using 2-fluoroethyl halides in the presence of a base (e.g., K₂CO₃) .
- Step 3: Coupling of the pyridin-3-yl moiety using Suzuki-Miyaura cross-coupling with a pyridine boronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄) .
- Step 4: Hydrolysis of the ester group to the carboxylic acid using HCl or NaOH under reflux .
Critical Factors:
- Temperature: Alkylation reactions require controlled temperatures (40–100°C) to avoid decomposition .
- Catalyst Loading: Pd catalysts at 1–5 mol% optimize coupling efficiency .
- Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves purity. Reported yields for analogous compounds range from 60–94% .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use orthogonal analytical techniques:
Q. What solubility and stability challenges are anticipated for this compound?
Methodological Answer:
- Solubility: The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), while the pyridine and fluoroethyl groups reduce solubility in non-polar solvents. Pre-solubilize in DMSO for biological assays .
- Stability:
- pH Sensitivity: The carboxylic acid may protonate/deprotonate in aqueous buffers (pH 3–10). Use neutral buffers (e.g., PBS) for storage .
- Light Sensitivity: Fluorinated compounds often degrade under UV light. Store in amber vials at -20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Core Modifications: Synthesize analogs with varying substituents (e.g., replacing pyridin-3-yl with pyridin-2-yl or phenyl) to assess target binding .
- Fluoroethyl Chain Optimization: Test ethyl, propyl, or cyclopropyl analogs to evaluate hydrophobicity/rigidity effects .
- Biological Assays:
- Enzyme Inhibition: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS in cell lysates .
Data Contradictions:
- Example: A 2-methoxyethyl analog () showed higher solubility but lower potency than fluoroethyl derivatives, highlighting a trade-off between physicochemical properties and activity.
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets). Parameterize fluorine atoms using revised van der Waals radii .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between carboxylic acid and Lys residues) .
- Free Energy Calculations: Apply MM-PBSA to predict binding affinities. Compare with experimental IC₅₀ values for validation .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks:
- Validate assay conditions (e.g., ATP concentration in kinase assays).
- Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls .
- Orthogonal Assays: Confirm cytotoxicity results via MTT and colony formation assays .
- Meta-Analysis: Compare data from analogs (e.g., ’s IC₅₀ = 1.2 μM vs. ’s IC₅₀ = 5.6 μM) to identify structural determinants of potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
